1-Bromo-4-iodobenzene-13C6
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Overview
Description
1-Bromo-4-iodobenzene-13C6 (1-BIB-13C6) is an organoiodine compound that has been used in a variety of scientific applications, including organic synthesis, biochemical research, and drug development. 1-BIB-13C6 is a stable, non-toxic, and relatively inexpensive compound. It is also a versatile molecule, with a wide range of potential applications.
Scientific Research Applications
Halogenated Compounds in Environmental Studies
Research on novel brominated flame retardants (NBFRs) highlights the environmental presence and potential risks of such compounds, emphasizing the need for comprehensive studies on their occurrence, environmental fate, and toxicity. Given the structural relevance, studies on 1-Bromo-4-iodobenzene-13C6 could similarly contribute to understanding the environmental impact and behavior of halogenated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application in Chemical Manufacturing
The synthesis of halogenated biphenyls, which are key intermediates for manufacturing various pharmaceuticals and industrial chemicals, demonstrates the critical role of halogenated aromatics in chemical synthesis. Insights into the synthesis methodologies of such compounds underline the potential utility and application areas of this compound in creating valuable chemical intermediates (Qiu et al., 2009).
Advanced Materials and Chemical Sensors
The development of cocrystals and advanced materials utilizing halogen...halogen interactions showcases the applicability of structurally specific halogenated compounds in designing new materials. This area of research might benefit from the unique properties of this compound, leveraging its halogen atoms for specific interactions and material characteristics (Tothadi, Joseph, & Desiraju, 2013).
Environmental Remediation
Studies on natural adsorbents for the removal of iodine species from aqueous environments indicate the broader relevance of research on halogenated compounds, including iodinated and brominated ones, in environmental remediation technologies. This suggests potential research pathways for evaluating the adsorption capabilities and environmental interactions of compounds like this compound (Phanthuwongpakdee, Babel, & Kaneko, 2020).
Mechanism of Action
Target of Action
1-Bromo-4-iodobenzene-13C6 is a derivative of benzene, a six-membered ring of carbon atoms with alternating double bonds . The compound contains two halogens, bromine and iodine, which are both highly reactive . The primary targets of this compound are organic molecules that can undergo coupling reactions with the bromine and iodine atoms .
Mode of Action
The iodine end of this compound is more reactive than the bromine end in the Sonogashira coupling . This allows the iodine end to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted . This selective coupling is achieved by running the reaction at room temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Sonogashira coupling . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzene and terminal alkynes .
Pharmacokinetics
As a stable isotope-labeled compound, this compound is often used as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes of carbon into drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
The result of the action of this compound is the formation of new organic compounds through coupling reactions . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The selective coupling of the iodine end is achieved by running the reaction at room temperature . Additionally, the presence of a terminal acetylene is necessary for the Sonogashira coupling to occur .
Safety and Hazards
Future Directions
Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature . This property can be utilized in future research and applications.
properties
IUPAC Name |
1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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